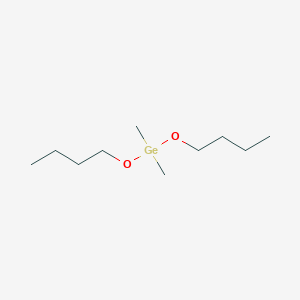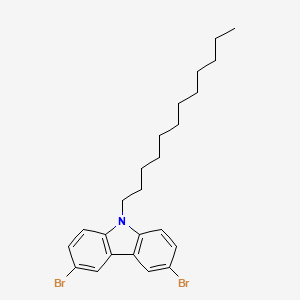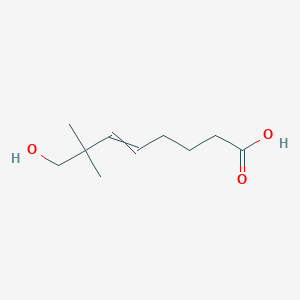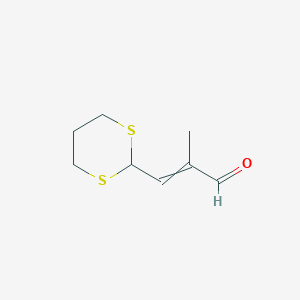
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The presence of the dithiane ring makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal can be synthesized through the reaction of 1,3-propanedithiol with an appropriate aldehyde or ketone in the presence of a Lewis acid catalyst. Common catalysts used include boron trifluoride etherate or zinc chloride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing for selective reactions to occur without interference from the carbonyl group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)-2-methylprop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in reactions that involve the formation of carbanions. This stabilization is due to the electron-withdrawing effect of the sulfur atoms, which delocalize the negative charge.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with a similar ring structure but without the additional functional groups.
1,3-Dithiolane: A five-membered ring analog of dithiane.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane.
Uniqueness
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is unique due to the presence of both the dithiane ring and the enal functional group. This combination allows for a broader range of chemical reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
84188-96-5 |
|---|---|
Molecular Formula |
C8H12OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H12OS2/c1-7(6-9)5-8-10-3-2-4-11-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
MTOCZOLJKPFBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1SCCCS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


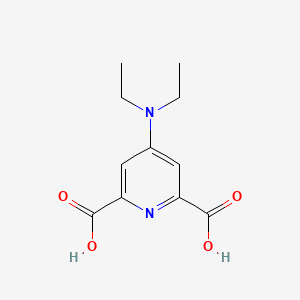
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
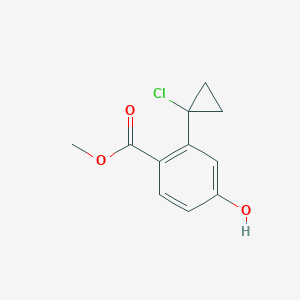
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
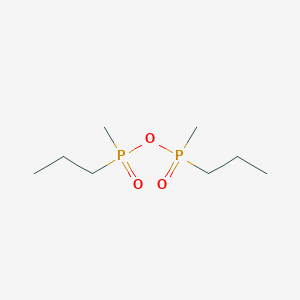

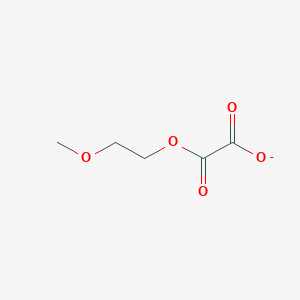
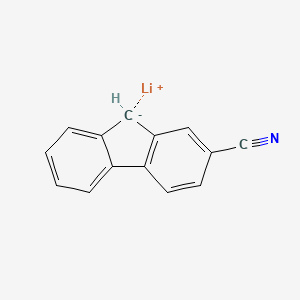


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
